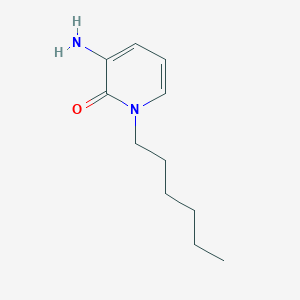

3-Amino-1-hexylpyridin-2(1h)-one

Description

The pyridin-2(1H)-one ring system, a six-membered heterocycle containing a nitrogen atom and a carbonyl group, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable building block in the synthesis of complex molecules. frontiersin.org

The 2-pyridone scaffold is a recurring motif in a multitude of natural products and biologically active molecules. nih.govresearchgate.net Its prevalence in pharmaceuticals, such as the anti-Alzheimer agent huperzine A and the cardiotonic drug milrinone, underscores its therapeutic potential. nih.gov The synthetic versatility of the 2-pyridone ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of resulting molecules. frontiersin.org This adaptability has led to its use in creating libraries of compounds for drug discovery, including inhibitors for kinases, which are crucial targets in cancer therapy. nih.govnih.gov

The synthesis of 2-pyridone derivatives has been a subject of intense research, with numerous methods developed for their construction and modification. These methods range from classical condensation reactions to modern transition metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.netiipseries.org This continuous development of synthetic strategies provides researchers with powerful tools to access a diverse array of 2-pyridone derivatives for various applications. iipseries.org

Within the vast family of 2-pyridone derivatives, 3-aminopyridin-2(1H)-ones represent a particularly interesting subclass. nih.gov The presence of an amino group at the 3-position introduces a key functional handle for further chemical transformations and provides a crucial point for interaction with biological targets. nih.govmdpi.com 3-Amino-1-hexylpyridin-2(1H)-one is a specific example within this subclass, featuring a hexyl group attached to the nitrogen atom of the pyridone ring.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications based on the known properties of related compounds. The hexyl group, being a lipophilic alkyl chain, can influence the molecule's solubility and ability to cross biological membranes. The core 3-aminopyridin-2-one structure is known to be a key pharmacophore in various biologically active compounds. mdpi.compreprints.org

Below is a table detailing the computed physicochemical properties of 3-Amino-1-hexyl-4-methylpyridin-2-one, a closely related analogue.

| Property | Value | Source |

| Molecular Formula | C12H20N2O | PubChem nih.gov |

| Molecular Weight | 208.30 g/mol | PubChem nih.gov |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

This table presents computed data for 3-Amino-1-hexyl-4-methylpyridin-2-one, a structural analogue of the title compound.

The academic and industrial interest in 3-aminopyridin-2(1H)-one derivatives is driven by their diverse biological activities. Research has shown that compounds belonging to this class exhibit a wide range of pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties. mdpi.compreprints.org For example, certain 3-aminopyridin-2(1H)-one derivatives have been identified as potent inhibitors of HIV reverse transcriptase and various kinases involved in cell proliferation. nih.govnih.gov

The embedded amino acid-like fragment within the 3-aminopyridin-2(1H)-one structure makes these compounds attractive as peptidomimetics and building blocks for more complex molecular architectures. nih.gov Current research focuses on the synthesis of novel derivatives and their evaluation in various biological assays. This includes the development of fragment libraries for kinase inhibitor screening and the synthesis of conjugates with other bioactive molecules to create multifunctional agents. nih.govmdpi.com The structure-activity relationships of these compounds are actively being investigated to design more potent and selective therapeutic agents. frontiersin.org

The following table summarizes some of the reported biological activities of various 3-aminopyridin-2(1H)-one derivatives, highlighting the therapeutic potential of this compound class.

| Derivative Type | Biological Activity | Reference |

| General 3-Aminopyridin-2(1H)-ones | Antiviral (including anti-HIV) | mdpi.com |

| 3-Aminopyridin-2(1H)-one Conjugates | Antidiabetic (α-glucosidase inhibition) | mdpi.com |

| 3-(Arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones | Cytoprotective, Neurotropic | preprints.orgrsc.org |

| 5-Substituted 3-Aminopyridin-2(1H)-ones | Kinase Inhibition (MPS1, Aurora) | nih.gov |

| 4-Aryl-3-aminopyridin-2(1H)-ones | Antioxidant | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-1-hexylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-2-3-4-5-8-13-9-6-7-10(12)11(13)14/h6-7,9H,2-5,8,12H2,1H3 |

InChI Key |

UXXAJMDAPXDXHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For 3-Amino-1-hexylpyridin-2(1H)-one, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons on the pyridinone ring and the attached hexyl group.

The protons on the heterocyclic ring are anticipated to appear in the aromatic region of the spectrum, typically downfield due to the deshielding effects of the ring currents and adjacent heteroatoms. The protons of the hexyl chain would produce signals in the upfield, aliphatic region. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (e.g., triplet, multiplet) would reveal adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are estimated based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-4 (pyridinone ring) | 6.5 - 7.5 | Doublet of doublets (dd) | 1H |

| H-5 (pyridinone ring) | 5.5 - 6.5 | Doublet of doublets (dd) | 1H |

| H-6 (pyridinone ring) | 7.0 - 8.0 | Doublet of doublets (dd) | 1H |

| -NH₂ (amino group) | 4.0 - 5.5 | Broad singlet (s) | 2H |

| N-CH₂ (hexyl chain) | 3.5 - 4.5 | Triplet (t) | 2H |

| N-CH₂-CH₂ (hexyl chain) | 1.5 - 2.0 | Multiplet (m) | 2H |

| (CH₂)₃ (hexyl chain) | 1.2 - 1.5 | Multiplet (m) | 6H |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, this technique would confirm the presence of all 11 carbon atoms. The chemical shifts of the carbon signals indicate their environment; for instance, the carbonyl carbon (C=O) is expected to be significantly downfield, while the aliphatic carbons of the hexyl chain would appear upfield.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are estimated based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C=O) | 160 - 170 |

| C-3 (pyridinone ring) | 140 - 150 |

| C-4 (pyridinone ring) | 115 - 125 |

| C-5 (pyridinone ring) | 100 - 110 |

| C-6 (pyridinone ring) | 130 - 140 |

| N-C H₂ (hexyl chain) | 45 - 55 |

| N-CH₂-C H₂ (hexyl chain) | 30 - 35 |

| N-(CH₂)₂-C H₂ (hexyl chain) | 25 - 30 |

| N-(CH₂)₃-C H₂ (hexyl chain) | 20 - 25 |

| N-(CH₂)₄-C H₂ (hexyl chain) | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, such as H-4 with H-5, H-5 with H-6, and the neighboring -CH₂- groups within the hexyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal assigned to N-CH₂ would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon (C-2) and the C-3 carbon bearing the amino group. Correlations would be expected from the H-4 and H-5 protons to C-3, and from the H-4 proton to C-2, helping to piece together the pyridinone ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide critical information about the molecule's three-dimensional conformation. For example, NOESY could show correlations between the N-CH₂ protons of the hexyl chain and the H-6 proton of the ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the parent ion, thereby confirming the molecular formula. For this compound, HRMS would be used to verify its molecular formula of C₁₁H₁₈N₂O. The experimentally measured mass should match the calculated theoretical mass within a very narrow tolerance (typically < 5 ppm).

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O | - |

| Molecular Weight | 194.27 g/mol | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing them to be ionized directly from solution with minimal fragmentation. nih.govresearchgate.net In positive-ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of the basic amino group and ring nitrogen. The primary ion observed in the ESI-MS spectrum would therefore have an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

The analysis of the [M+H]⁺ ion (m/z ≈ 195.15) using tandem mass spectrometry (MS/MS) would induce fragmentation, providing further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the hexyl chain, providing evidence for its presence and attachment point.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific, published IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure, which includes a primary amino group, a cyclic amide (pyridinone ring), and an aliphatic hexyl chain.

Key expected vibrational frequencies would include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct, medium-intensity absorption bands in the region of 3400-3300 cm⁻¹.

C-H Stretching: The aliphatic hexyl group would show strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the sp³ C-H stretching vibrations. The C-H bonds on the pyridinone ring would likely appear in the 3100-3000 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the pyridinone ring is expected in the range of 1680-1640 cm⁻¹. This is a highly characteristic peak for amides.

N-H Bending: The primary amine group would also show a medium-intensity bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the amide would be found in the fingerprint region, typically between 1350-1000 cm⁻¹.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems or chromophores. The pyridinone ring in this compound acts as the primary chromophore.

While specific experimental absorption maxima (λmax) for this compound are not documented in major databases, the expected spectral characteristics can be inferred. The pyridinone system is expected to exhibit π→π* transitions, characteristic of conjugated systems. The presence of the carbonyl group's non-bonding electrons also allows for n→π* transitions, which are typically weaker and occur at longer wavelengths.

The 3-amino group acts as a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its electron-donating nature is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on the π→π* transition of the pyridinone ring. The specific λmax values would be sensitive to the solvent used, with polar solvents often influencing the position of absorption bands. sciforum.netnih.gov

Solid-State Structural Determination: X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. uq.edu.au This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted in a unique pattern that depends on the arrangement of electrons within the crystal lattice. numberanalytics.comcreativebiomart.net By analyzing this diffraction pattern, a three-dimensional electron density map can be generated, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. youtube.comrigaku.com

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. If such an analysis were performed, it would provide unequivocal proof of its molecular structure, detailing the planarity of the pyridinone ring, the specific conformation of the N-hexyl chain, and the geometry of the amino substituent. Furthermore, it would reveal crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine (N-H) and amide (C=O) groups, which govern the crystal packing. rigaku.com

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and stoichiometric composition. umkc.edunih.gov For a new synthetic compound, obtaining elemental analysis data that falls within an acceptable range of the calculated values (often ±0.4%) is a standard requirement for characterization. nih.gov

The molecular formula for this compound is C₁₁H₁₈N₂O. Based on this formula, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 68.00 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.34 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.42 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.24 |

| Total Molecular Weight | 194.278 | 100.00 |

An experimental analysis of a pure sample of this compound is expected to yield mass percentages that closely match these calculated values.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a wide range of properties, from molecular geometry and electronic structure to reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations provide valuable insights into the electronic properties and reactivity of a molecule. While no specific DFT studies on 3-Amino-1-hexylpyridin-2(1H)-one have been reported, research on related aminopyridine derivatives offers a glimpse into the potential findings for this compound.

Studies on similar 2-amino-3-cyanopyridine (B104079) derivatives have utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to optimize molecular structures and analyze electronic properties. nih.gov The distribution of electron density, as visualized through Molecular Electrostatic Potential (MESP) maps, can identify regions susceptible to electrophilic or nucleophilic attack. For instance, in related aminopyridine structures, the amino group typically represents a nucleophilic site, while the regions around electronegative atoms like oxygen and the cyano group (if present) are electrophilic. nih.gov

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can quantify the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), and global electrophilicity (ω). A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For a series of bioactive pyridine (B92270) derivatives, these descriptors have been correlated with their observed biological activities. nih.gov Although specific values for this compound are not available in the literature, a hypothetical table of such descriptors is presented below to illustrate the concept.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | -3.5 eV | Tendency of electrons to escape |

| Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 2.68 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific DFT data for this compound has been published.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. The hexyl chain in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the stable conformations (local energy minima) and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space using computational methods.

Furthermore, the pyridin-2(1H)-one core of the molecule can exist in different tautomeric forms, most notably the 2-pyridone and 2-hydroxypyridine (B17775) forms. The equilibrium between these tautomers is sensitive to the solvent environment. najah.edu In polar solvents, the 2-pyridone form is generally favored, while non-polar solvents can favor the 2-hydroxypyridine form. rsc.org Computational studies on the tautomerization of 2-pyridone have shown that the presence of water molecules can significantly lower the energy barrier for the interconversion between the two forms. najah.edu For this compound, the amino group at the 3-position can also influence the tautomeric equilibrium through electronic effects and potential intramolecular hydrogen bonding. While specific conformational and tautomeric studies on this exact molecule are not available, it is expected that the N-hexyl group would lead to a variety of low-energy conformations, and the pyridone tautomer would be the predominant form in aqueous environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in aqueous solution or in the presence of a biological macromolecule.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

Although no molecular docking studies have been specifically reported for this compound, numerous studies have been conducted on other pyridinone derivatives. For example, pyridinone analogues have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase, revealing a common "butterfly" conformation and key interactions with the protein. nih.gov In another study, cyclopentanepyridinone derivatives were docked into the same target, with the pyridinone core forming a crucial hydrogen bond with the Lys101 residue. researchgate.net These studies suggest that the pyridinone scaffold of this compound could participate in similar key interactions with a variety of protein targets. The amino group and the hexyl chain would further influence the binding specificity and affinity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target of this compound

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding |

| Key Interacting Residues | Lys101, Tyr188, Trp229 | Amino acid residues in the binding pocket involved in significant interactions |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The nature of the forces stabilizing the ligand-protein complex |

Note: The values and residues in this table are hypothetical and for illustrative purposes, based on findings for similar pyridinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

2D and 3D QSAR Model Development

QSAR models can be developed using 2D or 3D descriptors. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D aligned structures of the molecules and can provide a more detailed understanding of the structure-activity relationship in terms of steric, electrostatic, and other fields. scirp.org

While no QSAR studies have been published for a series of compounds including this compound, QSAR models have been successfully developed for other classes of compounds containing the aminopyridine or pyridinone scaffold. For example, 2D-QSAR studies on aminopyridine-based JNK inhibitors have identified key molecular descriptors that correlate with their inhibitory activity. nih.gov In a 3D-QSAR study on AMPA receptor antagonists, the resulting models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bonding features for high binding affinity. scirp.org These examples demonstrate the potential of QSAR modeling to guide the design of more potent analogues of this compound, should a series of related compounds with measured biological activity become available.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a crucial technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules with improved potency and selectivity.

A ligand-based pharmacophore model for this compound would be developed in the absence of a known 3D structure of its biological target. The process would involve analyzing a set of molecules with known activity to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for their biological function.

Hypothetical Pharmacophore Model Generation:

Should a series of biologically active analogs of this compound be identified, a computational approach using software like Discovery Studio or MOE could be employed. nih.govnih.gov The algorithm would generate a series of hypotheses, each representing a different 3D arrangement of pharmacophoric features. nih.gov These hypotheses would be scored based on how well they correlate with the observed biological activity of the training set of molecules.

The quality of a generated pharmacophore model is typically assessed using statistical parameters such as the correlation coefficient (R), root-mean-square deviation (RMSD), and the cost difference between the null and total cost of the model. nih.gov A high correlation coefficient and a large cost difference would indicate a statistically significant and predictive pharmacophore model. nih.gov

Data Table: Hypothetical Pharmacophoric Features of this compound

The following table illustrates the potential pharmacophoric features that could be identified for this compound based on its structure. The presence of an amino group, a carbonyl group, a pyridine ring, and a hexyl chain suggests several key interaction points.

| Feature Type | Location on this compound | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Amino group (-NH2) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a biological target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl group (C=O) | Interaction with hydrogen bond donors in a biological target. |

| Aromatic Ring (AR) | Pyridinone ring | Potential for π-π stacking interactions with aromatic residues of a protein. |

| Hydrophobic (HY) | Hexyl chain (-C6H13) | Interaction with hydrophobic pockets in a receptor. |

This table is illustrative and based on the chemical structure of the compound. Actual pharmacophore modeling would be required to validate these features and their spatial relationships.

Ligand-based design studies would utilize such a validated pharmacophore model to screen virtual libraries of compounds to identify novel molecules that match the model's features and are therefore predicted to have similar biological activity. This approach accelerates the discovery of new lead compounds.

Investigations into Biological Activity and Mechanistic Characterization Excluding Clinical Data

Molecular Target Identification and Biochemical Interaction Studies

Understanding how a compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. This section details the in vitro methodologies used to identify molecular targets and characterize the biochemical nature of the interaction for compounds like 3-Amino-1-hexylpyridin-2(1H)-one.

Enzyme Inhibition and Activation Assays in Vitro

Enzymes are critical targets for therapeutic intervention. nih.gov Pyridinone derivatives have been identified as inhibitors of various enzymes, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov For a compound such as this compound, a primary step in characterization would involve screening against a panel of relevant enzymes.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov For example, a series of 3-aminopyridin-2(1H)-one analogs were evaluated for their ability to inhibit HIV-1 reverse transcriptase, with some showing IC50 values in the nanomolar range. nih.gov Similarly, other pyridine (B92270) derivatives have shown potent inhibition of Salt-Inducible Kinases (SIKs), such as SIK2 and SIK3. acs.org

An illustrative in vitro enzyme inhibition assay for this compound against a hypothetical kinase target might yield data as presented in Table 1.

Table 1: Illustrative In Vitro Inhibition of a Target Kinase by this compound This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Inhibition Type |

|---|---|---|---|---|

| This compound | Kinase X | Biochemical Assay | 150 | ATP-competitive |

| Control Inhibitor A | Kinase X | Biochemical Assay | 25 | ATP-competitive |

Receptor Binding Studies and Allosteric Modulation

Beyond enzyme inhibition, compounds can exert their effects by binding to cell surface or intracellular receptors. Receptor binding assays are used to determine the affinity of a ligand for a receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace it. The result is often expressed as a Ki value, or inhibition constant.

Compounds can bind to the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site. Allosteric modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to the endogenous ligand. nih.gov This mode of action offers potential advantages, such as greater selectivity and a more nuanced physiological effect. nih.gov For instance, studies on ionotropic glutamate (B1630785) receptors (iGluRs) have highlighted the therapeutic potential of allosteric modulation for central nervous system disorders. nih.govnih.gov

The potential of this compound as a receptor ligand could be assessed through competitive binding assays against various G-protein coupled receptors (GPCRs) or ion channels.

Characterization of Protein-Ligand Binding Modes (e.g., using X-ray co-crystallography)

To understand the interaction between a compound and its protein target at an atomic level, X-ray crystallography is an invaluable tool. nih.govlibretexts.org This technique can reveal the precise three-dimensional structure of a protein-ligand complex, showing specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. nih.gov

The process involves growing a high-quality crystal of the target protein, soaking it in a solution containing the ligand, and then diffracting X-rays off the resulting complex. peakproteins.com Alternatively, the protein and ligand can be co-crystallized. peakproteins.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. libretexts.org This structural information is crucial for rational drug design, as it allows chemists to visualize how modifications to the ligand's structure might improve its binding affinity or selectivity. peakproteins.comfrontiersin.org For this compound, obtaining a co-crystal structure with a target like a kinase or receptor would provide definitive proof of its binding mode.

Structure-Activity Relationship (SAR) Elucidation of Pyridin-2(1H)-one Derivatives

Structure-activity relationship (SAR) studies explore how systematic changes in a molecule's structure affect its biological activity. future4200.com This is a critical component of lead optimization in drug discovery.

Influence of N-1 Alkyl Chain Length and Branching on Activity

The N-1 position of the pyridin-2(1H)-one ring is a key vector for modification. In this compound, this position is occupied by a hexyl chain. Studies on related heterocyclic compounds, such as azacycloalkanone derivatives, have demonstrated that the length and nature of the N-1 alkyl chain significantly influence biological activity. nih.gov

Generally, a lipophilic chain at this position can enhance membrane permeability and interaction with hydrophobic pockets in a protein's binding site. However, there is often an optimal chain length. A chain that is too short may not engage effectively with the target, while one that is too long could introduce steric hindrance or unfavorable interactions. nih.gov The effect of varying the N-1 alkyl chain length on the inhibitory activity of a hypothetical series of pyridinone analogs is illustrated in Table 2.

Table 2: Illustrative SAR Data for N-1 Alkyl Substitution on Pyridinone Analogs This table is interactive. You can sort and filter the data.

| Compound Series (3-Amino-1-R-pyridin-2(1H)-one) | R Group (N-1 Substituent) | Chain Length | Target Activity (IC50, nM) |

|---|---|---|---|

| Analog 1 | n-Butyl | 4 | 250 |

| Analog 2 (Lead Compound) | n-Hexyl | 6 | 150 |

| Analog 3 | n-Octyl | 8 | 400 |

| Analog 4 | iso-Hexyl | 6 (branched) | 320 |

As the hypothetical data suggests, a linear six-carbon chain provides optimal activity, while shorter, longer, or branched chains are less potent.

Impact of C-3 Amino Group Substitution and Modification

The amino group at the C-3 position is another critical determinant of activity, likely serving as a key hydrogen bond donor or a point for further substitution. SAR studies on 3-aminopyridin-2(1H)-one derivatives developed as HIV-1 reverse transcriptase inhibitors showed that the nature of the substituent on this amino group was paramount for potency. nih.gov For example, attaching specific benzoxazol-2-yl-methyl groups to the C-3 amino nitrogen led to compounds with nanomolar inhibitory activity. nih.gov

Modifying this amino group, for instance by acylation or alkylation, would be a standard strategy to probe its role. Such modifications can alter the compound's electronic profile, steric bulk, and hydrogen bonding capacity, leading to significant changes in biological activity. future4200.com The introduction of an amino group can also be a key step in improving potency, as seen in the development of certain SIK inhibitors where adding an amino group to the pyridine ring enhanced activity. acs.org

Role of Aromatic and Heterocyclic Substituents

The biological activity of 3-aminopyridin-2-one derivatives is significantly influenced by the nature and position of aromatic and heterocyclic substituents on the pyridinone core. These substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the 3-aminopyridin-2-one scaffold serves as a versatile starting point for the development of kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 3-aminopyridin-2-one moiety itself can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov

Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications at the 5-position of the pyridinone ring with various aryl and heteroaryl groups are critical for achieving high potency and selectivity against specific kinases. For instance, the introduction of a 1-methyl-1H-pyrazol-4-yl or a pyridin-4-yl group at the 5-position led to the identification of potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy. nih.gov Similarly, functionalization of the 3-amino group has been shown to enhance inhibitory activity against Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune and allergic diseases. nih.gov

Furthermore, derivatives of pyridinones have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). In these compounds, complex heterocyclic moieties attached to the 3-amino group were found to be essential for potent antiviral activity. nih.gov The strategic placement of these substituents allows for specific interactions within the enzyme's active site, leading to potent inhibition.

The influence of substituents is also evident in the development of 4-amino-2-pyridone derivatives as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing high cholesterol. Phenotypic screening identified a 4-amino-2-pyridinone derivative that reduces PCSK9 expression, and subsequent studies highlighted the importance of the substitution pattern for this activity. unipd.it

The table below summarizes the impact of various substituents on the biological activity of the 3-aminopyridin-2-one core based on findings from related compounds.

| Scaffold Position | Substituent Type | Observed Biological Activity/Target | Reference |

| 5-Position | 1-Methyl-1H-pyrazol-4-yl | Inhibition of MPS1 and Aurora kinases | nih.gov |

| 5-Position | Pyridin-4-yl | Inhibition of MPS1 and Aurora B kinases | nih.gov |

| 3-Amino Group | (4,7-Dimethyl-1,3-benzoxazol-2-yl)methyl | Inhibition of HIV-1 Reverse Transcriptase | nih.gov |

| 3-Amino Group | (4,7-Dichloro-1,3-benzoxazol-2-yl)methyl | Inhibition of HIV-1 Reverse Transcriptase | nih.gov |

| General | Aromatic/Heterocyclic Systems | Broad range including anticancer, antimicrobial, anti-inflammatory | nih.govresearchgate.net |

Mechanistic Investigations at the Molecular and Cellular Level (in Vitro)

Understanding the precise mechanism by which a compound exerts its biological effects is a cornerstone of drug discovery. For 3-aminopyridin-2-one derivatives, these investigations typically involve a combination of in vitro enzyme kinetics, cell-free pathway analysis, and cell-based assays.

Studies on Enzyme Kinetics and Inhibition Mechanisms

Enzyme kinetics studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the inhibitor's potency. They also elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For 3-aminopyridin-2-one-based kinase inhibitors, kinetic analyses have been instrumental. For example, a derivative identified as a potent inhibitor of Itk was found to have a Kᵢ value of 7 nM. nih.gov Such low nanomolar potency indicates a strong binding affinity for the target enzyme. The inhibition mechanism for many kinase inhibitors acting on the ATP-binding site is often competitive with respect to ATP.

In the context of HIV-1 RT inhibitors based on the pyridinone scaffold, kinetic studies have revealed a non-competitive mode of inhibition with respect to the template-primer. nih.gov This suggests that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site, known as an allosteric site. Further investigations showed that these inhibitors bind preferentially to the enzyme-template-primer complex. nih.gov

The table below presents examples of enzyme inhibition data for compounds related to the 3-aminopyridin-2-one class.

| Compound Class | Target Enzyme | Inhibition Parameter | Value | Mode of Inhibition | Reference |

| 3-Aminopyridin-2-one Derivative | Interleukin-2 inducible T-cell kinase (Itk) | Kᵢ | 7 nM | Not specified | nih.gov |

| Pyridinone Derivative | HIV-1 Reverse Transcriptase | IC₅₀ | 20-800 nM | Non-competitive (with template-primer) | nih.gov |

| 2-Aminopyridine Analog | Isocitrate Lyase (P. aeruginosa) | IC₅₀ | ~20 µM | Not specified | nih.gov |

| 2-Aminopyridine Analog | Malate Synthase G (P. aeruginosa) | IC₅₀ | ~50 µM | Not specified | nih.gov |

Biochemical Pathway Modulation in Cell-Free Systems

Cell-free systems, which consist of purified cellular components such as enzymes and substrates, provide a controlled environment to study the direct effects of a compound on a specific biochemical pathway without the complexities of a living cell. These assays are crucial for confirming that a compound modulates a pathway as hypothesized based on its enzymatic activity.

For kinase inhibitors derived from the 3-aminopyridin-2-one scaffold, cell-free assays can be used to measure the phosphorylation of a specific substrate by the target kinase. By adding the inhibitor to this system, researchers can directly observe a decrease in substrate phosphorylation, thus confirming the compound's on-target effect. For instance, the inhibition of MPS1 or Aurora kinases by their respective inhibitors would be quantified by a reduction in the phosphorylation of their known substrates in a cell-free reaction. nih.gov

Similarly, for the pyridinone-based HIV-1 RT inhibitors, cell-free assays using a viral template and primer would demonstrate a direct inhibition of DNA synthesis, confirming the compound's ability to block the enzymatic machinery of the virus. nih.gov

Cellular Assays for Target Engagement and Downstream Effects

While cell-free assays are informative, cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its intended target in a complex cellular environment, and elicit the desired downstream biological response.

For the 3-aminopyridin-2-one class of compounds, a variety of cellular assays are employed. To confirm target engagement of kinase inhibitors, techniques like the Cellular Thermal Shift Assay (CETSA) can be used. This method assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Downstream effects are typically measured by assessing a cellular process that is regulated by the target. For example, the anti-proliferative activity of kinase inhibitors is often evaluated in cancer cell lines. The IC₅₀ values for cell growth inhibition are determined to assess the compound's cellular potency. mdpi.com For the 4-amino-2-pyridone derivative identified as a PCSK9 inhibitor, cellular assays in HepG2 cells were used to measure the reduction in PCSK9 expression and the subsequent increase in the expression of the low-density lipoprotein receptor (LDLR). unipd.it

In the case of antiviral compounds like the pyridinone-based HIV-1 RT inhibitors, cellular assays involve infecting human T-lymphoid cells with HIV-1 and then treating the cells with the compound. The effectiveness of the compound is determined by measuring the reduction in viral spread, often quantified by the amount of viral RT released into the cell culture supernatant. nih.gov These studies also demonstrated that these pyridinone derivatives could act synergistically with other known anti-HIV drugs. nih.gov

The table below provides examples of cellular assay data for compounds related to the 3-aminopyridin-2-one class.

| Compound Class | Cell Line | Assay Type | Measured Effect | Potency | Reference |

| Pyridinone Derivative | Human T-lymphoid cells | HIV-1 Infection Assay | >95% inhibition of viral spread | 12-200 nM | nih.gov |

| 4-Amino-2-pyridone Derivative | HepG2 | PCSK9 Expression | Reduction in intracellular PCSK9 | Effective at 12.5 µM | unipd.it |

| 4-Amino-2-pyridone Derivative | HepG2 | LDLR Expression | Induction of LDLR expression | Significant at 6.25 µM (with simvastatin) | unipd.it |

| Thieno[2-3-b]pyridine Derivative | HCT116, MDA-MB-231 | Anti-proliferative Assay | Inhibition of cancer cell growth | IC₅₀ = 25-50 nM | mdpi.com |

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridinone derivatives is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. While classical approaches exist, contemporary research is focused on green chemistry principles to minimize environmental impact and enhance synthetic efficiency.

Novel Synthetic Strategies:

Recent advancements in the synthesis of 2-pyridone scaffolds include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules in a single step, characterized by high atom economy and operational simplicity. nih.govresearchgate.netpensoft.net

C-H Activation and Cross-Coupling Reactions: Transition-metal-catalyzed reactions are increasingly used to functionalize the pyridinone core with high precision. nih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalability. acs.orgnih.govnih.govresearchgate.net This methodology is particularly promising for the industrial production of active pharmaceutical ingredients. acs.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions, presenting a green alternative to traditional chemical catalysis. rsc.orgsciencepublishinggroup.comnih.govresearchgate.net For instance, recombinant microbial whole cells have been used for the one-pot synthesis of pyridinone precursors. rsc.org

Sustainable Approaches:

The principles of green chemistry are being integrated into pyridinone synthesis through various means:

Solvent-Free and Halide-Free Synthesis: Novel methods are being developed to eliminate the use of hazardous solvents and reagents. nih.gov

Use of Greener Solvents and Catalysts: Pyridine (B92270) and its derivatives themselves can sometimes serve as greener solvent alternatives due to their high boiling points and low volatility. researchgate.net The use of ionic liquids as catalysts is also being explored. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in a more energy-efficient manner. rsc.org

Synthesis from Biomass: Researchers are investigating routes to produce pyridines from renewable biomass feedstocks, such as lignin (B12514952) and sugars, through pyrolysis and biocatalytic conversion. nih.gov

Advanced Computational Prediction and Machine Learning in Compound Design

Computational tools are becoming indispensable in the design and optimization of novel pyridinone-based compounds. In silico methods allow for the prediction of molecular properties, bioactivity, and potential toxicities, thereby accelerating the drug discovery process.

Computational Techniques in Pyridinone Research:

Molecular Docking: This technique is widely used to predict the binding modes of pyridinone derivatives with their biological targets, such as enzymes and receptors. frontiersin.orgnih.govnih.govacs.orgnih.gov Docking studies have been instrumental in understanding the structure-activity relationships (SARs) of pyridinone-based inhibitors of various kinases and HIV reverse transcriptase. frontiersin.orgnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of aminopyridine and pyridinone derivatives with their biological activities. nih.govresearchgate.netresearchgate.netrsc.org These models can predict the potency of new, unsynthesized compounds.

Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of binding interactions over time. rsc.orgnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is crucial for their development. acs.orgnih.govnih.gov

The integration of these computational approaches allows for a more rational and efficient design of pyridinone derivatives like 3-Amino-1-hexylpyridin-2(1h)-one for specific therapeutic applications. nih.govmalariaworld.orgresearchgate.net

Comprehensive Elucidation of Mechanistic Complexity in Biological Systems

Aminopyridine and pyridinone derivatives exhibit a broad spectrum of biological activities, and understanding their precise mechanisms of action is a key area of ongoing research. researchgate.netsciencepublishinggroup.comrsc.org

Known Biological Targets and Mechanisms:

Potassium Channel Blockade: Aminopyridines are well-known blockers of voltage-gated potassium channels. nih.govrsc.orgnih.govmpbio.comepa.gov This action is the basis for the therapeutic use of compounds like 4-aminopyridine (B3432731) in neurological disorders such as multiple sclerosis. pensoft.netnih.govnih.gov

Enzyme Inhibition: The pyridinone scaffold is a versatile template for designing inhibitors of various enzymes. frontiersin.orgnih.gov

Kinase Inhibition: Pyridinone derivatives have been developed as inhibitors of several protein kinases, including PIM-1 kinase and Janus kinase 2 (JAK2), which are important targets in cancer therapy. nih.govnih.govrsc.org

HIV Reverse Transcriptase Inhibition: The pyridinone core has been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. frontiersin.orgnih.govacs.org

Other Enzymes: Aminopyridines have been shown to inhibit enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa and cholinesterases, highlighting their potential as antibacterial and neuroprotective agents, respectively. acs.orgnih.gov

Investigating Biochemical Pathways:

The biological effects of these compounds are often the result of their modulation of complex signaling pathways. For example, PIM-1 kinase inhibitors can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases. nih.gov The metabolism of aminopyridines, such as the hydroxylation and subsequent sulfation of 4-aminopyridine by cytochrome P450 enzymes, is also an important area of study to understand their pharmacokinetic profiles and potential for drug-drug interactions. nih.gov

Expansion into Materials Science and Supramolecular Chemistry Applications

The structural features of pyridinone derivatives, particularly their ability to form hydrogen bonds, make them attractive building blocks for the construction of novel materials and supramolecular assemblies.

Supramolecular Chemistry of Pyridinones:

Hydrogen Bonding: The lactam-lactim tautomerism of the 2-pyridone moiety allows for the formation of robust and predictable hydrogen-bonded networks. acs.org This property is fundamental to their use in crystal engineering and the design of self-assembling systems. acs.orgrsc.org

Coordination Polymers: Aminopyridine ligands can coordinate with metal ions to form supramolecular coordination polymers with diverse architectures, ranging from one-dimensional chains to three-dimensional networks. nih.gov The final structure can often be controlled by the choice of counter-anions and solvent molecules. nih.gov

Host-Guest Chemistry: Pyridine derivatives can act as guest molecules in host-guest systems, which has potential applications in separation science. acs.org

Potential Material Applications:

The ability to form well-defined supramolecular structures opens up possibilities for the use of pyridinone-based compounds in:

Functional Materials: The incorporation of pyridinone motifs into polymers and other materials could lead to enhanced performance in sensors and organic electronics. nih.gov

Ionic and Metal-Organic Frameworks (MOFs): Pyridinium-derived zwitterions are being explored as building blocks for these porous materials, which have applications in gas storage, catalysis, and separations. rsc.org

Collaborative Initiatives in Chemical Biology for Target Validation

The journey of a compound like this compound from a chemical entity to a validated tool for chemical biology or a therapeutic lead requires extensive collaboration across multiple disciplines.

The Role of Chemical Biology:

2-aminopyridine and its derivatives are considered valuable moieties in drug discovery due to their simple structure and versatile biological activity. researchgate.netrsc.orgrsc.org They serve as starting points for the synthesis of a wide range of pharmacologically active heterocyclic compounds. researchgate.netrsc.orgnih.gov

Target Identification and Validation:

A crucial step in the development of new therapeutic agents is the identification and validation of their biological targets. For pyridinone derivatives, this involves:

Screening against Biological Targets: High-throughput screening campaigns are often the first step in identifying initial "hit" compounds. acs.org

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, medicinal chemists synthesize a series of analogs to understand how structural modifications affect biological activity. frontiersin.orgnih.gov

Mechanism of Action Studies: Detailed biochemical and cellular assays are performed to elucidate how the compound exerts its biological effect. nih.govnih.gov

Collaborative Research:

The development of new drugs based on scaffolds like aminopyridines often involves collaborations between academic research groups, pharmaceutical companies, and government institutions. rsc.orgrsc.org These partnerships are essential for leveraging the diverse expertise and resources needed for drug discovery, from initial synthesis and in silico screening to preclinical and clinical evaluation. nih.govacs.org The study of aminopyridine derivatives as potential treatments for neglected tropical diseases is an example of such collaborative efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-hexylpyridin-2(1h)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with functionalization of the pyridinone core. For example, introducing the hexyl group may involve alkylation under basic conditions, while the amino group could be installed via reductive amination using sodium borohydride in methanol, as demonstrated for structurally related pyridinylpyrimidines . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting solvent systems (e.g., ethanol-dichloromethane mixtures) to improve yield. Purification via column chromatography with gradients of polar/non-polar solvents is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hexyl chain integration and amino group placement. For example, H NMR can detect methylene protons adjacent to the amino group (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) and high-resolution MS (HRMS) validate molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm for the pyridinone ring) .

- X-ray Crystallography : If single crystals are obtainable, this technique resolves stereochemical ambiguities, as shown for related pyrrolidinone derivatives .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure, as recommended for amino-substituted heterocycles .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves comply with EN374 standards for chemical resistance .

- Storage : Keep the compound in a dry, airtight container away from oxidizers and acids. Store at room temperature in a ventilated cabinet .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Validation of Models : Compare density functional theory (DFT) calculations with kinetic studies (e.g., reaction rate measurements under varying temperatures). Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental conditions.

- Isolation of Intermediates : Use stopped-flow NMR or quenching experiments to trap transient species, as demonstrated in pyridinylpyrimidine synthesis .

- Cross-Referencing : Compare results with structurally analogous compounds (e.g., 2-aminopyrimidines) to identify substituent-specific effects .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from a saturated solution in ethanol or acetonitrile. Additive screening (e.g., trace water) may improve crystal quality .

- Data Collection : Use synchrotron X-ray sources for high-resolution data, especially if the compound exhibits low symmetry.

- Structure Refinement : Employ software like SHELXL to model hydrogen bonding and torsional angles, referencing monoclinic space groups (e.g., P21/c) common in pyrrolidinone derivatives .

Q. How should experimental designs be structured to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC, tracking retention time shifts or new peaks .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions.

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the pyridinone ring) via LC-MS/MS fragmentation patterns .

Q. What role does the hexyl chain play in modulating the compound’s physicochemical properties?

- Methodological Answer :

- Solubility Studies : Compare logP values (via shake-flask method) of analogs with varying alkyl chain lengths. The hexyl group likely enhances lipophilicity, impacting solubility in aqueous buffers.

- Thermal Analysis : Differential scanning calorimetry (DSC) can reveal melting point depression or polymorphic transitions induced by the flexible hexyl chain.

- Molecular Dynamics Simulations : Model the chain’s conformational flexibility and its effect on crystal packing or aggregation behavior .

Data Contradiction Analysis

Q. How should conflicting NMR and MS data be addressed during characterization?

- Methodological Answer :

- Purity Verification : Re-run HPLC with a high-sensitivity detector (e.g., UV-Vis at 254 nm) to confirm sample homogeneity .

- Tautomerism Investigation : For compounds with labile protons (e.g., NH groups), acquire N NMR or variable-temperature NMR to detect tautomeric equilibria.

- Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.